Technical Whitepaper: 7-Methoxychroman-2-one (CAS 20921-02-2)
Technical Whitepaper: 7-Methoxychroman-2-one (CAS 20921-02-2)
A Versatile Dihydrocoumarin Scaffold for Medicinal Chemistry & Fragrance Applications
Executive Summary
7-Methoxychroman-2-one (CAS 20921-02-2), also known as 7-methoxy-3,4-dihydrocoumarin, represents a critical heterocyclic scaffold in organic synthesis and drug discovery. Unlike its unsaturated counterpart (7-methoxycoumarin), this dihydro-derivative possesses a flexible lactone ring, making it a unique pharmacophore for enzyme inhibition and a precursor for complex benzopyran derivatives. Recently identified as a key olfactory component in cold-pressed lime oils, it bridges the gap between industrial fragrance synthesis and pharmaceutical intermediate utility. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | 7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-one |
| Common Synonyms | 7-Methoxy-3,4-dihydrocoumarin; 7-Methoxy-2-chromanone |
| CAS Number | 20921-02-2 |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 37–39 °C |
| Boiling Point | ~317 °C (Predicted) |
| Solubility | Soluble in CHCl₃, EtOAc, MeOH; Sparingly soluble in water |
| LogP | 1.58 (Predicted) |
Structural Analysis
The molecule consists of a benzene ring fused to a six-membered lactone ring. The absence of the C3-C4 double bond (present in coumarins) imparts greater conformational flexibility to the lactone moiety, enhancing its susceptibility to nucleophilic attack and hydrolysis—a key feature for its use as a prodrug scaffold or metabolic probe.
Synthetic Routes & Mechanistic Insights
The synthesis of 7-Methoxychroman-2-one is primarily achieved through two high-fidelity pathways: Catalytic Hydrogenation (reductive) and Acid-Catalyzed Cyclization (constructive).
Method A: Catalytic Hydrogenation of 7-Methoxycoumarin
This is the preferred industrial route due to atom economy and the availability of the starting material (umbelliferone methyl ether).
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Mechanism: Heterogeneous catalysis facilitates the syn-addition of hydrogen across the C3-C4 alkene.
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Catalyst: 10% Pd/C or Raney Nickel.
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Solvent: Ethyl Acetate or Ethanol.
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Conditions: 1–3 atm H₂, Ambient Temperature.
Method B: Pechmann-Type Cyclization
A constructive approach involving the intramolecular esterification of 3-(3-methoxyphenyl)propanoic acid.
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Mechanism: Acid-catalyzed activation of the carboxylic acid followed by electrophilic attack on the aromatic ring (Friedel-Crafts type).
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Reagents: Polyphosphoric acid (PPA) or Trifluoroacetic anhydride (TFAA).
Figure 1: Primary synthetic pathways for 7-Methoxychroman-2-one.
Experimental Protocol: Catalytic Hydrogenation
Objective: Synthesis of 7-Methoxy-3,4-dihydrocoumarin from 7-Methoxycoumarin. Scale: 10 mmol input.
Reagents:
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7-Methoxycoumarin (1.76 g, 10 mmol)
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Palladium on Carbon (10% Pd/C, 176 mg, 10 wt%)
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Ethyl Acetate (50 mL, anhydrous)
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Hydrogen gas (balloon or lecture bottle)
Procedure:
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Preparation: In a 100 mL round-bottom flask, dissolve 1.76 g of 7-Methoxycoumarin in 50 mL of Ethyl Acetate.
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Catalyst Addition: Carefully add 176 mg of 10% Pd/C. Caution: Pd/C can be pyrophoric when dry; add under an inert blanket of Nitrogen if possible.
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Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line to evacuate air, then refill with Hydrogen. Repeat this cycle 3 times to ensure an O₂-free H₂ atmosphere.
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Reaction: Stir the suspension vigorously at room temperature under a Hydrogen balloon (1 atm) for 6–12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3); the starting material spot (fluorescent under UV) should disappear.
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Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL Ethyl Acetate.
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Isolation: Concentrate the filtrate under reduced pressure. The residue will crystallize upon cooling or can be recrystallized from Ethanol/Water to yield white crystals (Yield: ~90-95%).
Validation:
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¹H NMR (CDCl₃, 400 MHz): δ 7.08 (d, J=8.2 Hz, 1H, H-5), 6.62 (dd, J=8.2, 2.4 Hz, 1H, H-6), 6.58 (d, J=2.4 Hz, 1H, H-8), 3.80 (s, 3H, OMe), 2.90 (t, J=7.0 Hz, 2H, H-4), 2.75 (t, J=7.0 Hz, 2H, H-3).
Reactivity & Functionalization Profile
The 7-methoxychroman-2-one scaffold exhibits dual reactivity: the lactone ring serves as an electrophile, while the aromatic ring is electron-rich due to the methoxy substituent.
Key Transformations
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Lactone Hydrolysis: Under basic conditions (NaOH/MeOH), the ring opens to form the salt of 3-(2-hydroxy-4-methoxyphenyl)propanoic acid. This reaction is reversible upon acidification.
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Grignard Addition: Reaction with excess Grignard reagent (R-MgX) leads to gem-disubstituted diols (ring opening) or lactols (controlled addition), useful for constructing complex chiral ethers.
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Electrophilic Aromatic Substitution: The methoxy group directs incoming electrophiles (e.g., nitration, bromination) primarily to the C-6 and C-8 positions.
Figure 2: Reactivity map of 7-Methoxychroman-2-one.
Applications in Research & Industry
Pharmaceutical Scaffold
The dihydrocoumarin moiety is a "privileged structure" in medicinal chemistry.
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Enzyme Inhibition: 7-substituted dihydrocoumarins act as inhibitors for serine proteases and steroid sulfatases.
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Aripiprazole Analogs: The structural similarity to the dihydrocarbostyril core of Aripiprazole (an antipsychotic) makes the oxygen-analog (chroman-2-one) a valuable candidate for structure-activity relationship (SAR) studies targeting dopamine receptors.
Fragrance & Flavor
Recent analysis of cold-pressed lime oils identified 7-methoxychroman-2-one as a contributor to the sweet, balsamic, coumarinic notes of the natural oil.[1] Its saturated ring provides a softer, more persistent olfactory profile compared to the sharper 7-methoxycoumarin.
References
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Natural Occurrence & Sensory Profile
- Source: Journal of Agricultural and Food Chemistry (ACS).
- Title: Sensory Impact of Novel Dihydrocoumarins in N
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Link:[Link]
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Synthetic Methodology (Hydrogenation)
- Source: N
- Title: 3-(4-Hydroxyphenyl)
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Link:[Link]
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Chemical Properties & Safety
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Reactivity (Hydrolysis Kinetics)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-(4-Hydroxyphenyl)-7-methoxychroman-4-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Methoxycoumarin synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
